chemical structure and properties of 2,6-Dimethylpyridin-3-ylboronic acid HCl
chemical structure and properties of 2,6-Dimethylpyridin-3-ylboronic acid HCl
Technical Guide: 2,6-Dimethylpyridin-3-ylboronic acid HCl
Executive Summary
2,6-Dimethylpyridin-3-ylboronic acid hydrochloride (CAS: Free acid 693774-55-9; HCl salt forms vary by supplier) is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents. Unlike simple phenylboronic acids, this scaffold presents unique challenges and opportunities due to the 2,6-lutidine core . The flanking methyl groups provide significant steric bulk, influencing both the thermodynamics of binding and the kinetics of palladium-catalyzed cross-coupling (Suzuki-Miyaura).
This guide dissects the molecule’s behavior, offering a robust protocol for its use and explaining the mechanistic rationale required to suppress common side reactions like protodeboronation and catalyst poisoning.
Chemical Identity & Physiochemical Profile
The hydrochloride salt form is the preferred reagent for process chemistry. Free pyridine boronic acids notoriously form varying amounts of cyclic anhydrides (boroxines) and intermolecular B-N coordination polymers, leading to inconsistent stoichiometry. The HCl salt protonates the pyridine nitrogen, disrupting these interactions and ensuring a defined monomeric stoichiometry.
| Property | Data |
| IUPAC Name | (2,6-Dimethylpyridin-3-yl)boronic acid hydrochloride |
| Common Name | 2,6-Lutidine-3-boronic acid HCl |
| CAS (Free Acid) | 693774-55-9 |
| Molecular Formula | C₇H₁₀BNO₂[1] · HCl |
| Molecular Weight | 187.43 g/mol (HCl salt); 150.97 g/mol (Free acid) |
| Appearance | White to off-white crystalline solid |
| Solubility | High: Water, Methanol, DMSO; Low: DCM, Hexanes |
| Acidity (pKa) | Pyridinium H⁺ ~6.7; Boronic acid ~8.8 |
| Storage | Hygroscopic. Store at 2–8°C under Argon/Nitrogen. |
Structural Analysis & Reactivity
The Steric-Electronic Interface
The 2,6-dimethyl substitution pattern is not merely decorative; it fundamentally alters the reactivity of the pyridine ring compared to unsubstituted 3-pyridylboronic acid.
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Steric Shielding of Nitrogen: The methyl groups at positions 2 and 6 create a steric blockade around the pyridine nitrogen. In Pd-catalyzed reactions, unhindered pyridines often coordinate to the Palladium center (
-donation), displacing phosphine ligands and poisoning the catalyst. The 2,6-dimethyl groups suppress this coordination, allowing for lower catalyst loadings. -
Ortho-Effect on Boron: The boronic acid moiety at C3 is adjacent to the C2-methyl group. This ortho-substituent exerts steric pressure, twisting the C-B bond out of planarity with the aromatic ring. While this can slow the transmetallation step in Suzuki couplings, it also stabilizes the C-B bond against certain hydrolytic cleavage pathways.
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Atropisomerism Potential: When coupled with bulky ortho-substituted aryl halides, the resulting biaryl system may exhibit restricted rotation (atropisomerism) due to the clash between the 2-methyl group and the partner ring's substituents.
Diagram: Structural Dynamics
Caption: Structural logic of 2,6-Dimethylpyridin-3-ylboronic acid HCl showing steric influences on stability and reactivity.
Synthesis & Manufacturing Protocol
Context: The synthesis relies on a cryogenic halogen-lithium exchange. The critical control point is the temperature maintenance during lithiation to prevent the "dance of lithium" (halogen dance rearrangement), which is common in pyridine rings.
Protocol: Lithiation-Borylation Sequence
Reagents:
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3-Bromo-2,6-dimethylpyridine (1.0 equiv)
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n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
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Triisopropyl borate (1.2 equiv)
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Anhydrous THF (Solvent)
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HCl (2M in diethyl ether)
Step-by-Step Methodology:
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System Prep: Flame-dry a 3-neck round-bottom flask under Argon flow. Charge with 3-bromo-2,6-dimethylpyridine and anhydrous THF (0.5 M concentration).
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Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
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Lithiation (The Critical Step): Add n-BuLi dropwise via syringe pump over 30 minutes.
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Expert Note: The internal temperature must not exceed -70°C. Higher temperatures favor the isomerization of the lithiated species to the thermodynamically more stable 4-position or aggregation leading to butyl-addition side products.
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Borylation: Stir the lithiated intermediate for 30 minutes at -78°C. Rapidly add Triisopropyl borate (B(OiPr)₃) in one portion.
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Why: Rapid addition ensures the reactive organolithium species is quenched faster than it can isomerize.
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Warming & Hydrolysis: Allow the mixture to warm slowly to room temperature over 2 hours. The solution will turn cloudy as the boronate complex forms.
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Salt Formation: Quench with 2M HCl (aq) to pH 1. Extract impurities with ether (discard organic layer). Neutralize the aqueous layer to pH ~7 to precipitate the free acid, or—for the HCl salt—evaporate the aqueous layer and recrystallize from MeOH/Ether with added HCl/Ether.
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Isolation: Filter the white precipitate. Dry under high vacuum at 40°C.
Application: Suzuki-Miyaura Coupling[2][3][4][5]
Challenge: Pyridyl boronic acids are prone to protodeboronation (loss of the B(OH)₂ group replaced by H) under basic aqueous conditions required for Suzuki coupling. The 2,6-dimethyl derivative is slightly more robust due to steric protection, but standard conditions often fail.
Recommended System: Use non-aqueous basic conditions or mild bases with active precatalysts.
Optimized Coupling Protocol
| Component | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂[2] · DCM or Pd(OAc)₂/SPhos | SPhos is bulky and electron-rich, facilitating oxidative addition and stabilizing the Pd(0) species against the pyridine nitrogen. |
| Base | K₃PO₄ (3.0 equiv) | Anhydrous phosphate is milder than carbonates, reducing protodeboronation rates. |
| Solvent | 1,4-Dioxane / Water (10:1) | Small water content is necessary for the transmetallation mechanism but should be minimized. |
| Temperature | 80–100°C | Required to overcome the steric hindrance of the 2-methyl group during transmetallation. |
Mechanism & Workflow Diagram
Caption: Suzuki-Miyaura coupling pathway highlighting the critical neutralization step and protodeboronation risk.
Handling & Stability Guide
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Hygroscopicity: The HCl salt is hygroscopic. Exposure to ambient moisture will lead to a "sticky" solid that is difficult to weigh accurately. Always handle in a glovebox or under a cone of nitrogen.
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Anhydride Formation: Upon prolonged storage, even the salt can dehydrate to form boroxines (trimers). This does not necessarily ruin the reagent, as boroxines are competent coupling partners, but it alters the effective molecular weight.
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Verification: Run a ¹H NMR in DMSO-d₆ + D₂O/DCl. The acid hydrolyzes the boroxine, allowing accurate quantification of the pyridine core relative to an internal standard.
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Safety: While not acutely toxic like some heavy metal reagents, pyridine derivatives can be irritants. Use standard PPE (gloves, goggles, fume hood).
References
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Larsen, R. D., et al. (2002).[3] "Synthesis of 3-Pyridylboronic Acid Derivatives." Journal of Organic Chemistry. Link (Mechanistic basis for lithiation of pyridines).
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Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society.[4] Link (Catalyst selection for hindered pyridines).
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Miyaura, N. (2002). "Organoboron Compounds."[5] Topics in Current Chemistry. Link (General stability of boronic acids).
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Frontier Specialty Chemicals. "2,6-Dimethylpyridine-3-boronic acid Product Data." Link (Commercial specifications and handling).
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GuideChem. "Pyridine-3-boronic acid MSDS and Stability." Link (General safety data for pyridine boronic acids).
